molecular formula C14H17N3O5Si B8323962 p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate

p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate

Cat. No. B8323962
M. Wt: 335.39 g/mol
InChI Key: LEMJAGHQNCSAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071966

Procedure details

To 1.5 ml of dry acetonitrile were added 100 mg (0.380 millimole) of p-nitrobenzyl 2-diazoacetoacetate, 64.8 μl (0.465 millimole) of triethylamine and 59 μl (0.465 millimole) of trimethylsilyl chloride. A solution obtained by dissolving 70 mg (0.467 millimole) of sodium iodide in 0.5 ml of dry acetonitrile was added dropwise thereto at a room temperature. After agitation for an hour, the reaction mixture was concentrated under a reduced pressure. After addition of 5 ml of hexane, insoluble materials were filtered off and the hexane was distilled off under a reduced pressure to give 115 mg (yield 90.1 %) of the desired compound in a yellow solid.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
64.8 μL
Type
reactant
Reaction Step Two
Quantity
59 μL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
90.1%

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]([C:17]([CH3:19])=[O:18])[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)=[O:5])=[N-:2].C(N(CC)CC)C.[CH3:27][Si:28](Cl)([CH3:30])[CH3:29].[I-].[Na+]>C(#N)C>[N+:1](=[C:3]([C:17]([O:18][Si:28]([CH3:30])([CH3:29])[CH3:27])=[CH2:19])[C:4]([O:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([N+:14]([O-:16])=[O:15])=[CH:12][CH:13]=1)=[O:5])=[N-:2] |f:3.4|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=[N-])=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C
Name
Quantity
64.8 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
59 μL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at a room temperature
WAIT
Type
WAIT
Details
After agitation for an hour
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
After addition of 5 ml of hexane, insoluble materials
FILTRATION
Type
FILTRATION
Details
were filtered off
DISTILLATION
Type
DISTILLATION
Details
the hexane was distilled off under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(=C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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